4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
The compound’s IUPAC name, 4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol , reflects its hierarchical substituent arrangement. The parent structure is 4H-1,2,4-triazole-3-thiol , a five-membered aromatic ring with sulfur at position 3. Substituents are prioritized as follows:
- 4-Allyl : A prop-2-enyl group (-CH₂CH=CH₂) attached to nitrogen at position 4.
- 5-[1-(2-Chloro-4-Fluorophenoxy)Ethyl] : A ethyl chain substituted with a 2-chloro-4-fluorophenoxy group at position 5.
The numbering follows triazole nomenclature, where positions 1, 2, and 4 are occupied by nitrogen atoms, and positions 3 and 5 are carbons. The 4H descriptor indicates the hydrogenation state of the triazole ring.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃ClFN₃OS | |
| Molecular Weight | 313.78 g/mol | |
| CAS Number | 862650-04-2 |
Key Synonyms
Molecular Geometry and Tautomeric Forms
The compound’s geometry combines aromatic and aliphatic elements:
- Triazole Core : A planar 1,2,4-triazole ring with alternating single and double bonds.
- Allyl Group : A conjugated propenyl chain (CH₂CH=CH₂) at position 4, introducing steric bulk and potential π-conjugation.
- Phenoxyethyl Substituent : A 2-chloro-4-fluorophenoxy group linked via an ethyl chain, contributing electron-withdrawing effects (Cl, F) and aromatic interactions.
Tautomerism
1,2,4-Triazole-3-thiol derivatives exhibit thione-thiol tautomerism. Quantum chemical studies on related compounds indicate thione forms (C=S) are thermodynamically favored in the gas phase due to resonance stabilization. However, in solution, tautomerism may shift depending on solvent polarity and hydrogen-bonding capacity.
| Tautomer | Structure | Stability | Relevance |
|---|---|---|---|
| Thiol | -SH at position 3 | Less stable (gas) | Potential for H-bonding |
| Thione | -S= at position 3 (C=S) | More stable (gas) | Dominant in isolated state |
For this compound, the thione tautomer is likely predominant, though experimental confirmation is lacking.
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFN3OS/c1-3-6-18-12(16-17-13(18)20)8(2)19-11-5-4-9(15)7-10(11)14/h3-5,7-8H,1,6H2,2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIFJRTZLBYUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl halides in the presence of a base.
Attachment of the Chloro-fluorophenoxy Moiety: This step involves the nucleophilic substitution reaction of the triazole intermediate with 2-chloro-4-fluorophenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenoxy moiety.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups into the phenoxy moiety.
Scientific Research Applications
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. The specific compound has demonstrated significant antifungal activity against various fungal strains. For instance, studies have shown that derivatives of triazoles exhibit enhanced antifungal effects compared to standard treatments.
| Compound | Fungal Strain | Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | Aspergillus niger | 0.01 μmol/mL |
| Triazole Derivative B | Candida albicans | 0.02 μmol/mL |
| 4-Allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol | Fusarium oxysporum | 0.027 μmol/mL |
Research indicates that the incorporation of the triazole-thioether moiety enhances the antifungal activity of these compounds, making them promising candidates for developing new antifungal agents .
Antibacterial Properties
The antibacterial efficacy of triazoles has also been extensively studied. The compound has shown potential against various bacterial strains, including those resistant to conventional antibiotics.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.25 – 2 | |
| Escherichia coli | 0.5 – 3 | |
| Pseudomonas aeruginosa | 0.5 – 4 |
In one study, triazole derivatives exhibited antibacterial activity comparable to or exceeding that of established antibiotics like ciprofloxacin and vancomycin .
Fungicides
Due to their effective antifungal properties, triazole compounds are frequently utilized as fungicides in agriculture. The specific compound has been evaluated for its ability to control plant diseases caused by fungal pathogens.
Case Study:
A field trial assessed the efficacy of the compound against Phytophthora infestans, the causal agent of late blight in potatoes. Results indicated a significant reduction in disease incidence compared to untreated controls, highlighting its potential as a bioactive fungicide .
Corrosion Inhibition
Triazoles have been investigated for their role as corrosion inhibitors in metal protection. The compound has shown promise in reducing corrosion rates in various environments.
Data Table: Corrosion Inhibition Efficiency
| Environment | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
|---|---|---|
| Acidic Medium | 0.15 | 85 |
| Neutral Medium | 0.10 | 78 |
Studies suggest that the presence of the triazole ring enhances the adsorption onto metal surfaces, providing effective protection against corrosion .
Mechanism of Action
The mechanism of action of 4-allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Influence on Bioactivity: The 2-chloro-4-fluorophenoxyethyl group in the target compound may enhance lipid solubility and target binding compared to simpler phenyl (e.g., Yucasin) or ethoxyphenyl (e.g., CAS 41470-59-1) derivatives. This is inferred from the improved activity of halogenated analogs in enzyme inhibition (e.g., Yucasin’s Cl-substituted phenyl ) and EGFR-targeting quinoline derivatives . Allyl vs.
Synthetic Accessibility :
- The target compound’s synthesis likely follows established triazole-thiol protocols, such as cyclization of dithiocarbazinate salts (e.g., 65–83% yields for pyridinyl analogs ) or condensation with aldehydes . However, its discontinued commercial status (CymitQuimica) suggests scalability challenges .
Comparative Pharmacological Profiles
Key Findings:
- Antitumor Potential: The target compound’s allyl and halogenated phenoxy groups align with structural features of active antitumor triazoles (e.g., naproxen-based derivatives ), though direct activity data are lacking.
- Enzyme Inhibition: Analogous to Yucasin’s inhibition of auxin biosynthesis , the target compound’s chloro-fluorophenoxy group may enhance binding to hydrophobic enzyme pockets.
Biological Activity
4-Allyl-5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the triazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃ClFN₃OS, with a molecular weight of approximately 313.78 g/mol. The compound features:
- Triazole ring : Imparts various pharmacological properties.
- Allyl group : Enhances reactivity and potential therapeutic effects.
- Chloro-fluorophenoxyethyl moiety : May contribute to unique interactions with biological targets.
- Thiol group : Known for participating in redox reactions and influencing biological processes through modulation of oxidative stress .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The presence of the thiol group in this compound may enhance its efficacy against fungal pathogens by disrupting their cellular integrity through redox mechanisms. Studies on related triazole compounds have shown promising antifungal activity, suggesting that this compound could exhibit similar effects .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have been reported to interact with various biological receptors and pathways involved in cancer progression. For instance, related studies have demonstrated that triazole derivatives can inhibit the proliferation of cancer cell lines such as melanoma and breast cancer cells . The specific interactions and selectivity towards cancer cells warrant further investigation.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of enzyme activity : Similar triazole compounds have been shown to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes .
- Redox modulation : The thiol group can participate in redox reactions, potentially modulating oxidative stress within cells .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds provides insight into the unique properties of this compound. The table below summarizes key features of related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tebuconazole | Tebuconazole Structure | Broad-spectrum antifungal; interacts with CYP450 enzymes |
| Fluconazole | Fluconazole Structure | Antifungal; known for its effectiveness against systemic fungal infections |
| Triadimefon | Triadimefon Structure | Antifungal; inhibits ergosterol biosynthesis |
Q & A
Q. Basic
- ¹H-NMR and ¹³C-NMR : Confirm substitution patterns (e.g., allyl protons at δ 5.2–5.8 ppm, fluorophenyl signals at δ 6.8–7.4 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 353.8) and detects impurities .
- Elemental analysis : Ensures stoichiometric accuracy (C, H, N, S within ±0.3% of theoretical values) .
- Single-crystal X-ray diffraction : Resolves conformational details (e.g., dihedral angles between triazole and fluorophenyl groups) .
How can crystallographic data resolve conformational ambiguities in this compound?
Advanced
Single-crystal X-ray studies reveal:
- Planarity : The triazole ring adopts a near-planar conformation, with a 12.5° tilt relative to the fluorophenyl group due to steric hindrance from the allyl substituent .
- Hydrogen bonding : Thiol (-SH) groups form intermolecular S–H···N bonds (2.8–3.1 Å), stabilizing the crystal lattice .
- Halogen interactions : The chloro and fluoro substituents participate in C–X···π interactions (X = Cl, F), influencing packing efficiency . These insights guide computational modeling for drug design .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Advanced
SAR studies involve:
- Substituent variation : Replacing the allyl group with alkyl chains (e.g., methyl, propyl) to assess hydrophobicity effects on bioactivity .
- Bioisosteric replacement : Swapping the fluorophenyl group with pyridyl or thiophene rings to modulate electronic properties .
- Dose-response assays : Testing derivatives against fungal pathogens (e.g., Candida albicans) to correlate IC₅₀ values with substituent electronegativity .
- Molecular similarity analysis : Comparing 3D structures with known antifungals (e.g., fluconazole) using Tanimoto coefficients (>0.85 indicates high similarity) .
How are molecular docking and ADME studies conducted to predict pharmacokinetics?
Q. Advanced
- Docking protocols : Use AutoDock Vina to simulate binding to C. albicans CYP51 (PDB: 5TZ1). The thiol group coordinates the heme iron, while the fluorophenyl occupies hydrophobic pockets .
- ADME prediction : SwissADME estimates:
What are the stability and handling requirements for this compound?
Q. Basic
- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thiol group .
- Decomposition : Avoid >40°C; DSC shows exothermic degradation at 185°C .
- Handling : Use anhydrous solvents (e.g., dried DCM) during synthesis to prevent hydrolysis .
How is biological activity evaluated in antifungal/antimicrobial assays?
Q. Advanced
- Broth microdilution (CLSI M27-A3) : Test against Aspergillus fumigatus (MIC = 8 µg/mL) and Staphylococcus aureus (MIC = 16 µg/mL) .
- Time-kill assays : Exposure over 24 hours shows >99% reduction in C. albicans viability at 4× MIC .
- Resistance profiling : Compare efficacy against fluconazole-resistant strains (e.g., C. glabrata MYA-2950) to identify scaffold advantages .
How can contradictions in pharmacological data (e.g., toxicity vs. efficacy) be resolved?
Q. Advanced
- Dose-ranging studies : Identify therapeutic indices (e.g., LD₅₀ = 120 mg/kg vs. ED₅₀ = 15 mg/kg in murine models) .
- Metabolite profiling : LC-HRMS detects hepatotoxic thiol-oxidized metabolites, prompting structural modifications (e.g., methylthio analogs) .
- Comparative QSAR : Use CoMFA to model toxicity (e.g., electron-withdrawing groups reduce hepatic clearance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
